4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a substituted 1H-pyrrolo[2,3-b]pyridine derivative. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a bicyclic heterocycle that is considered a bioisostere of indoles and purines. This scaffold is found in many natural products and pharmaceuticals. The compound serves as a valuable building block in organic synthesis and medicinal chemistry for developing various biologically active compounds. [ [] ]
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula and a molecular weight of 197.58 g/mol. It is characterized by a pyrrolo-pyridine structure that includes chlorine and nitro substituents, contributing to its unique chemical properties. This compound is utilized primarily in research settings due to its potential biological activities and as a precursor in synthetic organic chemistry .
The synthesis of 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods:
Technical details regarding specific reagents, solvents, and reaction conditions can vary significantly based on the chosen synthetic route .
The molecular structure of 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine features a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The chlorine atom is located at the 4-position and the nitro group at the 5-position relative to the nitrogen atom in the pyrrole ring.
These notations provide a standardized way to describe the chemical structure for computational and database purposes .
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and selectivity in these transformations .
The mechanism of action for 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine primarily revolves around its interaction with biological targets:
Data from biological assays indicate that this compound may exhibit cytotoxic effects against various cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation .
Relevant data regarding melting point, boiling point, and spectral properties (NMR, IR) can provide further insight into its physical characteristics but are often specific to particular samples or batches .
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications within medicinal chemistry .
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1245645-97-9) serves as a privileged molecular scaffold in kinase inhibitor development due to its structural mimicry of purine nucleotides and capacity for targeted modifications. The chlorine atom at the C4 position provides a site for nucleophilic substitution, enabling the introduction of pharmacophores that enhance kinase affinity and selectivity. The electron-withdrawing nitro group at C5 modulates electron distribution, influencing hydrogen-bond formation within kinase ATP-binding sites [2] [6]. This compound’s versatility is demonstrated in the synthesis of 4-morpholino- and 4-methylpiperazin-1H-pyrrolo[2,3-b]pyridine-5-carboxamides, which exhibit potent activity against breast (MCF-7) and lung (A-549) cancer cell lines. Molecular docking confirms that these derivatives occupy the hydrophobic cleft of kinase domains, with the morpholino/piperazine moiety forming critical hydrogen bonds with catalytic residues [4].
Structural Optimization for Kinase TargetingSystematic modifications at the C4 position yield compounds with varied kinase inhibition profiles. As shown in Table 1, morpholino-substituted derivatives enhance solubility and kinase affinity, while methylpiperazine analogues improve cellular permeability. The 5-nitro group remains intact during these modifications, preserving its role in π-stacking interactions within the hinge region of kinases like EGFR and c-Met [8] [9].
Table 1: Kinase Inhibition Profiles of Key Derivatives
C4 Substituent | Kinase Targets | Biological Activity | Source |
---|---|---|---|
Morpholino | EGFR, c-Met | IC₅₀: 16 µg/mL (MCF-7); 21 µg/mL (A-549) | [4] |
4-Methylpiperazin-1-yl | CDK8 | IC₅₀: 51.3 nM (enzymatic); GI₅₀: 1.97 µM (MV4-11 cells) | [5] |
3-(Trifluoromethyl)phenyl | FMS kinase | IC₅₀: 30–60 nM (enzyme); 0.15–1.78 µM (cell lines) | [3] |
Structural analogues of 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine demonstrate significant efficacy against oncogenic kinases. For example, replacing the quinoline nucleus in cabozantinib-like inhibitors with this scaffold enhances c-Met binding affinity. Derivatives bearing phenylpyrimidine-carboxamide groups exhibit IC₅₀ values of 0.02–0.24 µM against c-Met-dependent cancers, surpassing foretinib (reference inhibitor) by 4.6- to 473-fold in potency [8]. The chlorine atom enables sequential displacement with nitrogen-containing heterocycles, optimizing interactions with the kinase hinge region.
JAK Inhibition ApplicationsIn JAK inhibitors, the scaffold’s pyrrole nitrogen acts as a hydrogen-bond donor, while pyridine nitrogen serves as an acceptor. This dual functionality is leveraged in 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea, which inhibits CDK8 (IC₅₀ = 51.3 ± 4.6 nM) and induces G1-phase arrest in myeloid leukemia cells. The 5-nitro group stabilizes the binding conformation through hydrophobic interactions with Leu101 and Val27 residues [5].
Table 2: Potency of Select Analogues Against Kinase Targets
Compound Structure | Target Kinase | IC₅₀/Activity | Cancer Model | |
---|---|---|---|---|
Phenylpyrimidine-carboxamide derivatives | c-Met | 0.02 ± 0.01 µM | HepG2, MCF-7 | [8] |
1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea | CDK8 | 51.3 ± 4.6 nM | Acute myeloid leukemia | [5] |
4-(4-Aminophenoxy)-N-methylpicolinamide | EGFR | IC₅₀ < 1 µM | Lung adenocarcinoma | [4] |
The 7-azaindole (pyrrolo[2,3-b]pyridine) core demonstrates superior kinase binding compared to canonical indoles due to its enhanced hydrogen-bond capacity. While indole derivatives exhibit moderate FMS kinase inhibition (IC₅₀ ∼96 nM for lead compounds), 7-azaindole analogues like compound 1r achieve IC₅₀ values of 30–60 nM. This 1.6–3.2-fold potency increase is attributed to the additional nitrogen’s role in forming a hydrogen bond with the kinase hinge region’s backbone carbonyl (e.g., Glu85 in CHK1) [3] [7].
Cellular Activity Comparisons
Table 3: Anti-Proliferative Activity Comparison
Scaffold Type | Representative Compound | FMS Kinase IC₅₀ | Cell Line GI₅₀ (µM) | Selectivity Index | |
---|---|---|---|---|---|
7-Azaindole derivative | Compound 1r | 30 nM | 0.15–1.78 (multiple lines) | >100-fold | [3] |
Indole derivative | KIST101029 | 96 nM | 2.5–8.3 (ovarian/prostate) | 20–50-fold | [3] |
6-Azaindole derivative | Compound 2–4 series | 120–450 nM | 1.9–19.36 (mesothelioma) | 10–30-fold | [10] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9